molecular formula C8H10ClNO2 B3354352 Ethyl isonicotinate hydrochloride CAS No. 58827-14-8

Ethyl isonicotinate hydrochloride

Cat. No.: B3354352
CAS No.: 58827-14-8
M. Wt: 187.62 g/mol
InChI Key: XDKMMWHOOOVJCH-UHFFFAOYSA-N
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Description

Ethyl isonicotinate hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with ethanol, and the resulting ester is then converted to its hydrochloride salt. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl isonicotinate hydrochloride can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ethyl isonicotinate is then treated with hydrochloric acid to form the hydrochloride salt.

  • Esterification Reaction

      Reactants: Isonicotinic acid, ethanol

      Catalyst: Sulfuric acid

      Conditions: Reflux, elevated temperature

      Product: Ethyl isonicotinate

  • Formation of Hydrochloride Salt

      Reactant: Ethyl isonicotinate

      Reagent: Hydrochloric acid

      Conditions: Room temperature

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Ethyl isonicotinate hydrochloride undergoes various chemical reactions, including:

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature or slightly elevated temperature

      Products: Reduced derivatives such as ethyl isonicotinyl alcohol

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives such as isonicotinic acid

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Products: Substituted derivatives such as ethyl isonicotinyl amine

Scientific Research Applications

Ethyl isonicotinate hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.
    • Employed in the preparation of coordination compounds and metal-organic frameworks.
  • Biology

    • Investigated for its potential as a ligand in biochemical assays.
    • Studied for its interactions with various biological macromolecules.
  • Medicine

    • Utilized as an intermediate in the synthesis of pharmaceutical compounds.
    • Explored for its potential therapeutic properties in treating various diseases.
  • Industry

    • Applied in the production of agrochemicals and specialty chemicals.
    • Used in the formulation of materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isonicotinic acid, it can act as a ligand for various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl isonicotinate hydrochloride can be compared with other similar compounds, such as:

  • Isonicotinic Acid

    • Similar structure but lacks the ethyl ester group.
    • Used as a precursor in the synthesis of this compound.
  • Ethyl Nicotinate

    • Similar ester structure but derived from nicotinic acid instead of isonicotinic acid.
    • Used in different pharmaceutical and industrial applications.
  • Isonicotinamide

    • Similar structure but contains an amide group instead of an ester group.
    • Used as an intermediate in the synthesis of various pharmaceuticals.

This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKMMWHOOOVJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608125
Record name Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58827-14-8
Record name Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above intermediate ethyl isonicotinoylacetate is a known compound [Pinner, Chem. Ber. 34, 4249 (1901)] and can be prepared by various means, for example, from isonicotinic acid by the following procedure: To a stirred suspension containing 123 g. of isonicotinic acid in 750 ml. of toluene was added 131 g. of thionyl chloride followed by the addition of 1 ml. of dimethylformamide. The mixture was heated to 100° C. for 90 minutes, cooled to 90° C., and 80 ml. of absolute ethanol was added dropwise very carefully to the stirred reaction mixture. The temperature was then brought back up to 100° C. and kept there for 90 minutes and then chilled in an ice bath. The separated precipitate was collected, washed with ether and dried in a vacuum oven at 70° C for 2 hours to yield 180 g. (96% yield) of ethyl isonicotinate hydrochloride, m.p. 166°-168° C. Since this ester hydrochloride tends to sublime in the vacuum oven, it is not necessary to dry the product at this stage and the base can be liberated from the wet product. The ethyl isonicotinate hydrochloride was dissolved in 1 liter of cold water, the solution covered with ether and the mixture cooled in an ice bath. Then 90 g. of sodium bicarbonate was added carefully to the stirred mixture. The layers were separated, and the aqueous phase was extracted twice with ether and the extract combined with the original ether layer. The combined ether solutions were dried over anhydrous magnesium sulfate and concentrated in vacuo to remove the ether, thereby yielding 136 g. of ethyl isonicotinate, nD25 =1.4940, which distilled at 97°-98° C. and 10-11 mm. to yield 129 g. of said compound, nD25 =1.4975. To 4 liters of refluxing ethanol was added 115 g. of sodium so as to maintain steady reflux. The sodium ethoxide solution was concentrated under vacuum to a white powder. To this was added a solution of 498 g. of ethyl isonicotinate and 580 g. of ethyl acetate in one portion. Solution was complete in 30 minutes and the reaction mixture was refluxed for 20 hours. The reddish-orange solution was poured into 5 liters of water and washed twice with ether. The aqueous layer was then acidified with acetic acid and the oil that separated was collected. The aqueous layer was saturated with sodium chloride and the mixture was extracted with ethyl acetate. These extracts were combined with the oil, the solution was dried, treated with decolorizing charcoal and filtered; and, the filtrate was concentrated to give 582 g. of red oil which crystallized on cooling. This oil was dissolved in approximately 400 ml. of warm methanol and 1 liter of water was added. The mixture was cooled to below 0° C. and the separated product was collected, thereby yielding 490 g. of ethyl isonicotinoylacetate, m.p. 59°-61° C. Concentration of the mother liquor gave an additional 15 g., m.p. 58°-60° C., for a total yield of 505 g. (80% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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